molecular formula C21H29ClN6O4 B7910251 Xanthine amine congener hydrochloride

Xanthine amine congener hydrochloride

Cat. No.: B7910251
M. Wt: 464.9 g/mol
InChI Key: IVOSTHCDPHGPAS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride is a synthetic xanthine derivative with a molecular formula of C₂₁H₂₉ClN₆O₄ and a molecular weight of 464.95 g/mol . The compound features a purine core substituted with two propyl groups at the 1- and 3-positions, a phenoxyacetamide side chain, and a terminal aminoethyl group linked via an amide bond. The hydrochloride salt enhances its solubility for experimental use .

This compound acts as a high-affinity adenosine receptor antagonist, primarily targeting the A₁ adenosine receptor (A₁AR) subtype . Adenosine receptors (A₁, A₂A, A₂B, A₃) are G protein-coupled receptors (GPCRs) involved in regulating physiological processes such as inflammation, cardiovascular function, and neurotransmission . The A₁AR preferentially couples with Gᵢ/o proteins, inhibiting adenylate cyclase and modulating ion channel activity . The structural design of this compound leverages the xanthine scaffold—a well-established pharmacophore for adenosine receptor antagonism—with modifications to enhance selectivity and binding kinetics .

Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSTHCDPHGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Xanthine

The 1- and 3-positions of the xanthine ring are substituted with propyl groups using propyl halides under basic conditions. For example, treatment of xanthine with 1-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) yields 1,3-dipropylxanthine. This step typically achieves moderate yields (~60–70%) and requires purification via recrystallization from ethanol.

Oxidation and Cyclization

Subsequent oxidation of the 2- and 6-positions introduces keto groups, forming the 2,6-dioxo structure. Hydrogen peroxide in acetic acid is commonly employed, followed by cyclization under acidic conditions to generate the tetrahydro-1H-purin-8-yl scaffold.

Functionalization of the Xanthine Core

Introduction of the Phenoxy Group

The phenoxyacetamide side chain is introduced at the 8-position of the xanthine core. This involves:

  • Bromination : Selective bromination at the 8-position using bromine in hydrobromic acid.

  • Ullmann Coupling : Reaction with 4-hydroxyphenylacetic acid in the presence of copper(I) iodide and a palladium catalyst to form the phenoxy linkage.

Reaction Conditions Table

StepReagentsCatalystTemperatureYield
BrominationBr₂, HBrNone80°C85%
Ullmann Coupling4-Hydroxyphenylacetic acid, K₂CO₃CuI/Pd(PPh₃)₄120°C65%

Synthesis of the Acetamide-Aminoethyl Side Chain

The aminoethyl moiety is incorporated via amide bond formation:

  • Activation of Carboxylic Acid : 4-Phenoxyacetic acid is converted to its acyl chloride using thionyl chloride.

  • Coupling with Ethylenediamine : The acyl chloride reacts with ethylenediamine in dichloromethane (DCM) at 0–5°C to prevent side reactions. Excess amine ensures complete conversion, with yields reaching ~75%.

Final Assembly and Hydrochloride Salt Formation

The phenoxyacetamide-aminoethyl intermediate is coupled to the xanthine core via nucleophilic aromatic substitution. The free base is then treated with hydrochloric acid to form the hydrochloride salt.

Key Steps

  • Coupling : The brominated xanthine reacts with the acetamide-aminoethyl intermediate in DMF at 100°C.

  • Salt Formation : The product is dissolved in ethanol and treated with concentrated HCl, followed by precipitation with diethyl ether.

Purification and Characterization

Purification Methods

  • Recrystallization : The crude product is recrystallized from methanol/water mixtures to achieve >98% purity.

  • Column Chromatography : Silica gel with eluents such as ethyl acetate/methanol (9:1) removes residual impurities.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.05 (t, 6H, propyl-CH₃), 3.45 (q, 4H, propyl-CH₂), 6.90–7.20 (m, 4H, aromatic).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ = 465.4 (calculated 464.95).

Optimization and Scale-Up Challenges

Industrial-scale synthesis faces challenges in minimizing side products during the Ullmann coupling. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to 2 hours, improving yields to 78%. Additionally, switching from batch to continuous flow systems enhances reproducibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Xanthine amine congener hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Xanthine amine congener hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used to study the properties and reactions of adenosine receptor antagonists.

    Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions related to adenosine receptor activity.

    Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Xanthine amine congener hydrochloride exerts its effects by antagonizing adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, cardiovascular function, and immune response. By blocking these receptors, this compound modulates the activity of adenosine, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of xanthine-based adenosine receptor antagonists. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Key Adenosine Receptor Antagonists

Compound Name Target Receptor Molecular Formula Key Structural Features Selectivity Profile Research Findings
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride A₁AR C₂₁H₂₉ClN₆O₄ Xanthine core, dipropyl groups, phenoxyacetamide side chain, aminoethyl hydrochloride salt High A₁ affinity; moderate selectivity over A₂AAR (e.g., derivatives show 894-fold A₁/A₂A selectivity) Serves as a template for covalent A₁AR antagonists (e.g., m-DITC-XAC)
MRS1754 (N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy]acetamide) A₂BAR C₂₂H₂₂N₆O₄ Cyanophenyl substituent instead of aminoethyl group High A₂B selectivity in humans; limited cross-species selectivity (e.g., inactive in rats) Early A₂BAR antagonist; used to study roles in inflammation and hypoxia
PSB-603 (8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine) A₂BAR C₂₄H₂₇ClN₆O₃S Chlorophenyl-piperazine-sulfonyl moiety Potent A₂B antagonist (Ki < 1 nM); high selectivity across species Gold-standard A₂BAR tool compound; minimal off-target effects
Compound 21 (Trifunctionalized XAC derivative) A₁AR Not disclosed XAC backbone with trifunctional modifications (e.g., isothiocyanate groups) 894-fold selectivity for A₁ vs. A₂AAR Irreversible binding to A₁AR; used for receptor localization studies
CVT-6883 (3-ethyl-1-propyl-8-(1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl)xanthine) A₂BAR C₂₀H₂₂F₃N₅O₂ Pyrazole ring with trifluoromethyl-benzyl group High A₂B affinity (Ki = 22 nM); >100-fold selectivity over A₁, A₂A, A₃ Investigated for renal fibrosis and asthma

Key Comparison Points:

Structural Modifications and Selectivity: The target compound’s aminoethyl group distinguishes it from A₂B antagonists like MRS1754 (cyanophenyl) and PSB-603 (sulfonyl-piperazine). This group enhances interactions with A₁AR’s extracellular loops, contributing to subtype specificity . Covalent derivatives (e.g., m-DITC-XAC) introduce isothiocyanate groups, enabling irreversible A₁AR binding—a feature absent in non-covalent antagonists like PSB-603 .

Species Selectivity :

  • While PSB-603 and CVT-6883 exhibit consistent A₂B affinity across species, MRS1754 shows poor activity in rodents, limiting its translational utility . The target compound’s derivatives (e.g., Compound 21) maintain selectivity in both human and rodent models .

Therapeutic Potential: A₁AR antagonists are explored for cardiac ischemia and neuropathic pain, whereas A₂B antagonists like CVT-6883 target fibrosis and inflammation . The target compound’s covalent variants enable prolonged receptor blockade, advantageous in chronic disease models .

Biological Activity

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride, commonly referred to as a xanthine amine congener, has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating adenosine receptors. This article explores its biological activity through various studies and findings.

  • Molecular Formula: C21H29ClN6O4
  • Molecular Weight: 464.95 g/mol
  • CAS Number: 1783977-95-6
  • Purity: Typically requires storage under inert conditions at low temperatures to maintain stability.

The compound primarily acts as an antagonist at the adenosine A2B receptor (A2BAR), which is implicated in various physiological and pathological processes. The A2BAR is known to be upregulated in several diseases, including asthma and cancer, making it a significant target for therapeutic intervention. The modulation of this receptor can influence inflammatory responses and tumor progression.

In Vitro Studies

  • Adenosine Receptor Binding:
    • Studies have shown that xanthine derivatives like this compound can selectively bind to adenosine receptors. In particular, it has been observed to inhibit neutrophil oxidative burst through A2A receptor activation, suggesting a role in anti-inflammatory responses .
  • Functional Characterization:
    • The compound has been evaluated for its ability to inhibit cyclic AMP (cAMP) signaling pathways in human neutrophils. The inhibition of oxidative activity was found to be mediated predominantly through the A2A receptor pathway .

In Vivo Studies

  • Anti-inflammatory Effects:
    • Animal models have demonstrated that antagonists of the A2B receptor can reduce inflammation and improve outcomes in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound's ability to modulate these pathways suggests potential therapeutic applications.
  • Cancer Research:
    • Research indicates that A2BAR antagonists can impede tumor cell proliferation and angiogenesis by disrupting adenosine signaling in the tumor microenvironment . This positions the compound as a candidate for further investigation in oncology.

Case Study 1: Neutrophil Activity Modulation

A study reported that ATL193 (a derivative related to this compound) significantly inhibited neutrophil oxidative activity via cAMP modulation. This effect was blocked by specific receptor antagonists, confirming the role of A2A receptors in mediating these effects .

Case Study 2: Cancer Progression Inhibition

In models of colon cancer, the administration of A2BAR antagonists resulted in decreased tumor growth and metastasis. This suggests that compounds similar to N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride may play a critical role in cancer therapeutics by targeting adenosine signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Adenosine Receptor BindingStrong binding affinity for A2B receptors
Neutrophil ModulationInhibits oxidative burst via A2A activation
Anti-inflammatoryReduces inflammation in COPD and asthma
Cancer InhibitionImpedes tumor growth and angiogenesis

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